molecular formula C7H12F3N B12993123 (1,4,4-Trifluorocyclohexyl)methanamine

(1,4,4-Trifluorocyclohexyl)methanamine

Cat. No.: B12993123
M. Wt: 167.17 g/mol
InChI Key: AWADQNCOMKJQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4,4-Trifluorocyclohexyl)methanamine is an organic compound with the molecular formula C8H14F3N It is characterized by a cyclohexane ring substituted with three fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4,4-Trifluorocyclohexyl)methanamine typically involves the introduction of the trifluoromethyl group into the cyclohexane ring followed by the addition of the methanamine group. One common method involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base to form 1,4,4-trifluorocyclohexanone. This intermediate is then reduced to 1,4,4-trifluorocyclohexanol, which is subsequently converted to this compound through a series of reactions involving amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,4,4-Trifluorocyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines .

Scientific Research Applications

(1,4,4-Trifluorocyclohexyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1,4,4-Trifluorocyclohexyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4,4-Trifluorocyclohexyl)methanamine is unique due to the specific positioning of the trifluoromethyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

(1,4,4-trifluorocyclohexyl)methanamine

InChI

InChI=1S/C7H12F3N/c8-6(5-11)1-3-7(9,10)4-2-6/h1-5,11H2

InChI Key

AWADQNCOMKJQEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(CN)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.